1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine
Overview
Description
1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine is a complex heterocyclic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a tricyclic framework incorporating nitrogen atoms, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
The synthesis of 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of specific amines with aldehydes or ketones in the presence of catalysts can lead to the formation of the tricyclic core . Industrial production methods may involve optimizing these reactions for higher yields and purity, often utilizing advanced techniques such as continuous flow chemistry and automated synthesis .
Chemical Reactions Analysis
1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions, often employing hydrogen gas or metal hydrides, can convert the compound into reduced forms with different functional groups.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the tricyclic ring, facilitated by reagents such as halogens or alkylating agents
Scientific Research Applications
1,3,8-Triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine has been explored for various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for probing biological systems and interactions with biomolecules.
Industry: Utilized in the development of advanced materials and catalysts for chemical processes
Mechanism of Action
The mechanism by which 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include inhibition or activation of enzymatic reactions, altering cellular signaling processes .
Comparison with Similar Compounds
Similar compounds to 1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine include:
10-Methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-4-amine hydrochloride: Differing by a methyl group and hydrochloride salt, this compound exhibits distinct reactivity and solubility properties.
1,8,10-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene-12-carbaldehyde: Featuring an aldehyde group, this compound is used in different synthetic applications and exhibits unique chemical behavior.
The uniqueness of this compound lies in its specific tricyclic structure and the presence of multiple nitrogen atoms, which confer distinct electronic and steric properties, making it valuable for various scientific and industrial applications.
Properties
IUPAC Name |
1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c11-7-4-5-12-10-9(7)13-8-3-1-2-6-14(8)10/h1-6H,(H2,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZKKZJYNWMFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC3=C(C=CN=C3N2C=C1)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00231392 | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81810-23-3 | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081810233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipyrido(1,2-a:3',2'-d)imidazole, 4-amino- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00231392 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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